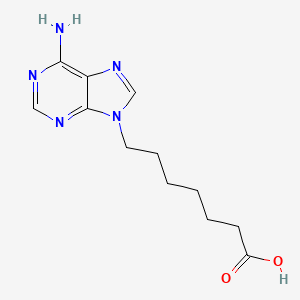

7-(6-Amino-purin-9-yl)-heptanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

4323-13-1 |

|---|---|

Molecular Formula |

C12H17N5O2 |

Molecular Weight |

263.30 g/mol |

IUPAC Name |

7-(6-aminopurin-9-yl)heptanoic acid |

InChI |

InChI=1S/C12H17N5O2/c13-11-10-12(15-7-14-11)17(8-16-10)6-4-2-1-3-5-9(18)19/h7-8H,1-6H2,(H,18,19)(H2,13,14,15) |

InChI Key |

MPNBGXGUVWYIIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCCCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 6 Amino Purin 9 Yl Heptanoic Acid and Analogues

Strategies for N9-Alkylation of Adenine (B156593) with Heptanoic Acid Derivatives

The selective formation of a bond between the N9 position of the adenine ring and the C7 position of a heptanoic acid derivative is a primary challenge. Direct alkylation of adenine often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. researchgate.netrsc.org

The most common and classical approach for N9-alkylation of adenine involves the reaction of adenine, or a protected form of it, with a suitable alkylating agent under basic conditions. researchgate.net For the synthesis of 7-(6-Amino-purin-9-yl)-heptanoic acid, this would typically involve a derivative of heptanoic acid bearing a leaving group at the C7 position, such as 7-bromoheptanoic acid or its ester. chemicalbook.comlookchem.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or an organic base like triethylamine (B128534) (TEA). researchgate.netresearchgate.net

The regioselectivity of this alkylation (N9 versus N7) can be influenced by several factors, including the nature of the purine (B94841) substrate, the alkylating agent, the solvent, and the counterion of the base used. researchgate.net For instance, direct alkylation of 6-chloropurine (B14466) with alkyl halides under basic conditions often yields a mixture of N7 and N9 derivatives. acs.org To favor N9 substitution, one strategy is to use a protected adenine derivative. Another approach involves introducing bulky groups at the C6 position of the purine, which can sterically hinder alkylation at the N7 position. byu.edu

Table 1: Classical Conditions for N9-Alkylation of Purines

| Reagent 1 (Purine) | Reagent 2 (Alkylating Agent) | Base | Solvent | Typical Outcome |

| Adenine | Alkyl halide (e.g., 7-bromoheptanoate) | NaH, K2CO3, TEA | DMF, DMSO | Mixture of N9 and N7 isomers, N9 predominates |

| 6-Chloropurine | Alkyl halide | Basic conditions | Not specified | Mixture of N7/N9 derivatives acs.org |

| N,N-dimethyl-N'-(9H-purin-6-yl)-formamidine | 2-bromopent-4-enoic acid ethyl ester | Not specified | Not specified | N7-regioisomer obtained nih.gov |

To improve reaction times, yields, and selectivity, modern synthetic methods have been applied to the N9-alkylation of purines. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.netnih.gov The use of microwave irradiation can accelerate the rate of nucleophilic substitution reactions, including the alkylation of purines. rsc.orgjksus.org For example, microwave-assisted synthesis has been successfully employed for the preparation of various quinoline (B57606) derivatives, showcasing its potential for heterocyclic chemistry. nih.gov In the context of purine alkylation, microwave heating can be applied to the classical SN2 reaction conditions, often resulting in cleaner reactions and easier purification. researchgate.net

Another modern approach is the Mitsunobu reaction, which allows for the stereospecific alkylation of nucleophiles like adenine with alcohols. rsc.org This reaction, often accelerated by microwave irradiation, can provide a high degree of control over the regioselectivity, favoring the N9 isomer. rsc.org

Emerging synthetic strategies offer alternative pathways to N9-functionalized purines. One such method is oxidative coupling, where a C-H bond is functionalized. For instance, an oxidative coupling reaction between purines and alkyl ethers has been developed to synthesize N9-alkylated purine derivatives using a catalyst and an oxidant. nih.govacs.org While not directly applicable to the synthesis of the heptanoic acid derivative, this methodology highlights the ongoing development of novel C-N bond-forming reactions for purine functionalization.

Another area of development is the use of radical reactions. A light-promoted, metal-free radical relay mechanism has been reported for the N9-alkylation of purines with ethers, suggesting that radical-based approaches could be a viable, albeit less direct, route for creating the desired C-N bond. ccspublishing.org.cn

Synthesis of the Heptanoic Acid Backbone Precursors and Intermediates

The synthesis of the heptanoic acid portion of the molecule requires a precursor with a leaving group at the 7-position to facilitate the alkylation of adenine. A common and commercially available precursor is 7-bromoheptanoic acid or its esters. chemicalbook.comlookchem.com These can be prepared through various synthetic routes. For example, the synthesis of 7-bromo-5-methyl-heptanoic acid has been described from (5-bromo-3-methylpentyl)-malonic acid diethyl ester. prepchem.com Similarly, methods for synthesizing ethyl 7-bromo-2,2-dimethylheptanoate have been patented, which involve the reaction of ethyl isobutyrate with 1,5-dibromopentane (B145557) in a continuous flow reactor. google.comgoogle.com These methods could be adapted for the synthesis of unsubstituted 7-bromoheptanoic acid esters.

7-Bromoheptanoic acid itself is a reagent used in the synthesis of other compounds and can be prepared from raw materials such as 7-hydroxyheptanoic acid. chemicalbook.com

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Analogues

While this compound itself is achiral, analogues with substituents on the heptanoic acid chain can be chiral. In such cases, enantioselective synthesis or chiral resolution becomes crucial.

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For purine derivatives, enzyme-catalyzed dynamic kinetic resolution has been reported for the asymmetric synthesis of substituted purine esters, allowing for tunable N9/N7 regioselectivity. researchgate.netresearchgate.net

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or synthetic amines). libretexts.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the carboxylic acid can be recovered by removing the resolving agent. libretexts.org

Derivatization Strategies for Selective Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a handle for further derivatization, which can be useful for creating prodrugs or for attaching the molecule to other entities. Standard carboxylic acid transformations can be employed, such as:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide formation: Coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an amide.

Reduction: Reduction of the carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Advanced Structural Characterization of 7 6 Amino Purin 9 Yl Heptanoic Acid

Spectroscopic Analysis for Elucidation of Molecular Architecture and Purity Assessment

Spectroscopic techniques are fundamental in confirming the molecular structure of 7-(6-Amino-purin-9-yl)-heptanoic acid and assessing the purity of synthesized samples. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the compound's covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton environments within the molecule.

¹H-NMR spectroscopy would be expected to reveal characteristic signals for the purine (B94841) ring protons (H-2 and H-8), the exocyclic amino group protons, and the protons of the heptanoic acid chain. The adenine (B156593) protons would appear as sharp singlets in the aromatic region, while the methylene (B1212753) groups of the alkyl chain would present as a series of multiplets. The methylene group adjacent to the purine nitrogen (N-9) and the one adjacent to the carboxylic acid group would be deshielded and thus shifted downfield compared to the other methylene groups in the chain.

¹³C-NMR spectroscopy provides insight into the carbon skeleton. Distinct signals would be anticipated for the five carbons of the purine ring, the seven carbons of the aliphatic chain, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which is a key indicator of the compound's identity. For the related compound, 3-(6-Amino-9h-purin-9-yl)propanoic acid, the [M+H]⁺ precursor ion is observed at an m/z of 208.084 in LC-MS analysis. nih.gov For 7-(6-amino-purin-9-yl)heptanoic acid, a similar analysis would be expected to show a molecular ion corresponding to its higher molecular weight.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of heptanoic acid shows a very broad band for the O-H stretch of the carboxylic acid from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch at around 1710 cm⁻¹. nist.govnist.gov For this compound, the spectrum would be a composite of the adenine and heptanoic acid moieties. Key expected absorption bands are summarized in the table below. IR data for similar purine analogues show characteristic peaks for N-H, C=N, and C-N stretching vibrations. rsc.org

| Technique | Feature | Expected Chemical Shift / m/z / Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ¹H-NMR | Singlet | ~8.0-8.5 ppm | Purine C-2H and C-8H |

| Broad Singlet | ~7.2 ppm | -NH₂ | |

| Triplet | ~4.2 ppm | N9-CH₂- | |

| Triplet | ~2.3 ppm | -CH₂-COOH | |

| ¹³C-NMR | Signal | > 170 ppm | C=O (Carboxylic Acid) |

| Signals | 115-160 ppm | Purine Carbons | |

| Signals | 20-50 ppm | Alkyl Chain Carbons | |

| HRMS | [M+H]⁺ | 264.1404 (Calculated for C₁₂H₁₈N₅O₂⁺) | Molecular Ion + Proton |

| IR | Broad Band | 3300-2500 cm⁻¹ | O-H stretch (Carboxylic Acid) |

| Sharp Bands | 3350-3100 cm⁻¹ | N-H stretch (Amine) | |

| Strong Band | ~1710 cm⁻¹ | C=O stretch (Carboxylic Acid) | |

| Bands | 1650-1550 cm⁻¹ | C=N, C=C stretch (Purine Ring) |

X-ray Crystallography for High-Resolution Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive studies on related adenine-carboxylic acid complexes provide a strong basis for predicting its solid-state architecture. mit.edu

The structure will be heavily influenced by hydrogen bonding. The adenine moiety has multiple hydrogen bond donor and acceptor sites (N1, N3, N6, N7), and the carboxylic acid group is also a potent hydrogen bond donor and acceptor. nih.govlibretexts.org This allows for the formation of complex and robust supramolecular assemblies.

Key anticipated interactions include:

Adenine-Carboxylic Acid Hydrogen Bonding: The most common interaction involves the Hoogsteen edge of adenine (N6-H and N7) hydrogen bonding to the carboxylic acid group. Alternatively, Watson-Crick type interactions involving the N1 and N6-H sites are possible. nih.gov

Adenine-Adenine Hydrogen Bonding: Molecules can form dimers or chains through self-pairing, typically via N6-H···N1 or N6-H···N3 hydrogen bonds.

Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers through strong O-H···O=C hydrogen bonds.

| Parameter | Predicted Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of similar complexity. |

| Space Group | Centrosymmetric (e.g., P2₁/c) if forming carboxylic acid dimers | Based on common packing motifs of carboxylic acids. |

| Key Hydrogen Bonds | Adenine (N6-H, N7) ··· HOOC-R | Hoogsteen edge interaction with carboxylic acid. mit.edu |

| Adenine (N6-H) ··· N1 (Adenine) | Inter-adenine base pairing. nih.gov | |

| R-COOH ··· HOOC-R | Carboxylic acid dimer formation. | |

| Other Interactions | π-π stacking of purine rings | Common in aromatic systems. |

Computational Chemistry Approaches for Conformational Analysis and Non-Covalent Interaction Profiling

Computational chemistry offers powerful tools to complement experimental data, providing insights into the molecule's dynamic behavior and the energetics of its various conformations and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting molecular structures, energies, and electronic properties with high accuracy. nih.govresearchgate.netrsc.org For this compound, DFT calculations are invaluable for:

Conformational Analysis: The flexible heptyl chain allows for numerous possible conformers. DFT can be used to calculate the relative energies of these conformers (e.g., extended vs. folded structures) to identify the most stable geometries in the gas phase or in solution (using implicit solvent models). nih.govresearchgate.net Studies on similar dipeptides and carboxylic acids have demonstrated the power of DFT in mapping complex potential energy surfaces. mit.edursc.orgchemrxiv.org

Non-Covalent Interaction Profiling: DFT can characterize intramolecular hydrogen bonds, such as a potential interaction between the carboxylic acid proton and one of the adenine's nitrogen atoms (N1 or N3) in a folded conformation. The theory of "Atoms in Molecules" (AIM) can be applied to the calculated electron density to identify and quantify the strength of these hydrogen bonds and other non-covalent interactions. nih.gov

Spectroscopic Prediction: DFT can be used to predict vibrational frequencies (IR) and NMR chemical shifts. Comparing these predicted spectra with experimental data helps to confirm structural assignments. For instance, DFT has been used to assign the IR spectra of purine radical cations. nih.gov

| DFT Application | Information Gained | Relevance |

|---|---|---|

| Geometry Optimization | Lowest energy 3D structure(s) | Understanding preferred molecular shape. |

| Potential Energy Scan | Rotational barriers of the alkyl chain | Assessing molecular flexibility. |

| Frequency Calculation | Vibrational modes (IR/Raman spectra) | Aiding experimental spectral assignment. nih.gov |

| NBO/AIM Analysis | Atomic charges, orbital interactions, bond paths | Quantifying non-covalent interactions. nih.gov |

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations model the atomic motions over time, offering a view of the molecule's dynamic behavior. nih.govnih.gov An MD simulation of this compound, typically in a solvent box (e.g., water) to mimic physiological conditions, can reveal:

Conformational Equilibria: MD simulations can explore the conformational landscape and determine the relative populations of different shapes (e.g., extended, partially folded, fully folded) the molecule adopts in solution. This is particularly important for understanding how the flexible linker behaves.

Solvation and Water Interactions: MD explicitly models the interactions between the solute and surrounding water molecules. It can reveal the structure of the hydration shell around the polar adenine and carboxylic acid groups, as well as the hydrophobic hydration of the alkyl chain.

The combination of these advanced characterization techniques provides a holistic understanding of the structural and dynamic properties of this compound, which is essential for interpreting its behavior and function.

Molecular and Biochemical Investigations of 7 6 Amino Purin 9 Yl Heptanoic Acid

Elucidation of Specific Protein-Compound Interactions and Binding Modalities

Preliminary research into the interaction of purine (B94841) derivatives with proteins suggests that the structural components of 7-(6-Amino-purin-9-yl)-heptanoic acid, namely the adenine (B156593) head and the heptanoic acid tail, may contribute to specific binding events. The adenine moiety is a well-established pharmacophore that interacts with a variety of protein targets, including kinases and G-protein-coupled receptors. The heptanoic acid chain, a medium-chain fatty acid, could facilitate interactions with proteins that possess fatty acid binding sites.

Enzyme Inhibition Kinetics and Mechanistic Studies

Currently, there is a lack of specific published data on the enzyme inhibition kinetics and mechanistic studies for this compound. While related purine derivatives have been shown to act as competitive inhibitors of enzymes like dipeptidyl peptidase IV, similar detailed kinetic analyses for this specific compound are not yet available in the scientific literature. Future research will need to be conducted to determine if this compound exhibits inhibitory activity against any specific enzymes and to characterize the nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive).

Quantification of Binding Affinity and Specificity with Target Proteins

Quantitative data on the binding affinity and specificity of this compound with target proteins are not extensively documented. Techniques such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be required to determine the dissociation constant (Kd) and thus quantify the binding affinity for potential protein targets. For instance, studies on peptide-fatty acid chimeras have demonstrated high-affinity binding to serum albumin, a concept that could be explored for this compound given its fatty acid component.

Modulation of Intracellular Pathways and Signaling Mechanisms (in vitro models)

The potential for this compound to modulate intracellular pathways is an area of active interest. Purine analogs are known to influence a wide array of signaling cascades. For example, the activation of mTORC1 signaling by amino acids is a critical cellular process, and transporters involved in this pathway can act as sensors. nih.gov While direct evidence for the effect of this compound on these pathways is pending, its structural similarity to endogenous signaling molecules suggests it may have the capacity to interfere with or modulate such mechanisms. In vitro studies using cell lines could reveal its impact on key signaling nodes like protein kinases and transcription factors.

Interactions with Nucleic Acids and DNA/RNA Modifying Enzymes (in vitro)

The interaction of small molecules with nucleic acids and their associated enzymes is a crucial aspect of their biological activity. While direct studies on this compound are not yet available, the purine core of the molecule is a fundamental component of DNA and RNA. This structural feature raises the possibility of interactions through intercalation, groove binding, or direct engagement with enzymes that process nucleic acids, such as polymerases, helicases, or topoisomerases. Future in vitro assays will be necessary to explore these potential interactions.

Influence on Amino Acid Metabolism and Transport Systems (in vitro studies)

Amino acid transport across cellular membranes is a vital process mediated by a variety of transporter proteins. nih.gov These transporters are essential for maintaining cellular homeostasis and are involved in nutrient sensing. nih.gov Given that this compound contains a purine and a fatty acid-like tail, it is plausible that it could interact with amino acid transport systems. However, specific in vitro studies investigating the influence of this compound on amino acid uptake, efflux, or metabolism have not been reported. Research in this area would be valuable to understand its broader physiological effects. The transport of amino acids within biological systems is complex, involving movement across various tissues and cellular compartments. mdpi.com

In Vitro Biological Activity Profiling of 7 6 Amino Purin 9 Yl Heptanoic Acid

Antiviral Activities against Relevant Pathogens in Cell Culture Models

There is currently no scientific literature available that details the in vitro antiviral activities of 7-(6-Amino-purin-9-yl)-heptanoic acid against any relevant viral pathogens in cell culture models. While numerous studies have investigated the antiviral properties of other purine (B94841) derivatives, no such data has been published for this specific compound. nih.govnih.gov

Characterization of Antiviral Mechanism of Action (e.g., viral replication inhibition)

Consistent with the absence of primary antiviral activity data, there are no studies characterizing the potential antiviral mechanism of action of this compound. Research on related purine analogs often focuses on mechanisms such as the inhibition of viral polymerases or interference with nucleic acid synthesis. However, no such investigations have been reported for this compound.

Antifungal Activities in Fungal Pathogen Models (in vitro)

There is a lack of available data from in vitro studies to support any claims of antifungal activity for this compound against fungal pathogens.

Impact on Fungal Cell Physiology and Amino Acid Homeostasis

In the absence of any primary data on its antifungal activity, there have been no investigations into the impact of this compound on fungal cell physiology or amino acid homeostasis.

Cytostatic and Antiproliferative Effects on Cancer Cell Lines (in vitro)

A comprehensive search of scientific databases yielded no studies reporting on the cytostatic or antiproliferative effects of this compound on any cancer cell lines in vitro. While the broader class of purine analogs has been a subject of interest in oncology research for their potential to inhibit cell proliferation, specific data for this compound is not available. nih.govnih.govresearchgate.netmdpi.commdpi.com

Structure Activity Relationship Studies and Rational Design of Analogues

Impact of Alkyl Chain Length and Modifications on Biological Activity and Selectivity

The heptanoic acid chain, which connects the purine (B94841) ring to a terminal carboxyl group, plays a critical role in positioning the molecule for interaction with its biological targets. The length and composition of this alkyl chain are key determinants of a compound's activity and selectivity.

Research into related amphiphilic molecules has demonstrated that the length of a lipophilic alkyl chain can have a biphasic effect on cellular uptake and biological activity. nih.gov For instance, in a series of amphiphilic selenolane conjugates, cellular incorporation was observed to increase with the alkyl chain length up to a certain point (a 12-carbon chain), after which a further increase in length led to decreased uptake. nih.gov This suggests that an optimal chain length exists for balancing aqueous solubility and membrane permeability, which is crucial for reaching intracellular targets.

Modifications to the alkyl chain can also significantly modulate activity. While the straight seven-carbon chain is a common feature, studies on similar classes of compounds indicate that variations in chain length, from shorter (C6) to longer (C14) chains, can dramatically alter cytotoxicity. nih.gov Longer chain conjugates (greater than C6) of certain molecules have been shown to exhibit significantly higher cytotoxicity compared to their shorter-chain counterparts. nih.gov This effect is often linked to changes in the hydrophilic-lipophilic balance (HLB), which influences how the molecules interact with and disrupt cellular membranes. nih.gov

| Modification Type | Observation | Potential Implication for 7-(6-Amino-purin-9-yl)-heptanoic acid Analogues |

| Alkyl Chain Elongation | Increasing chain length up to C12 enhanced cellular uptake in model systems. nih.gov | Analogues with chains longer or shorter than seven carbons may exhibit altered permeability and target engagement. |

| Alkyl Chain Shortening | Conjugates with chains of six carbons or less showed lower cytotoxicity in some studies. nih.gov | Shorter-chain analogues might offer a different selectivity or safety profile. |

| Hydrophilic-Lipophilic Balance | The balance between the hydrophilic purine head and the lipophilic alkyl tail is critical for activity. nih.gov | Fine-tuning the chain length is a key strategy for optimizing the overall properties of the molecule. |

Substituent Effects on the Purine Moiety, including N6-Modifications and 7-Deazapurine Analogues

N6-Modifications: The 6-amino group is a critical feature for the identity of adenine-based structures. Replacing or substituting this group can have profound effects. For example, in the broader class of purine derivatives, modifications at this position are a common strategy. The introduction of dipeptide moieties at the N6-position has been explored to create conjugates with potential antimycobacterial properties. nih.gov

7-Deazapurine Analogues: A significant modification involves replacing the nitrogen atom at position 7 of the purine ring with a carbon atom, creating a 7-deazapurine scaffold. This change alters the electronic distribution and hydrogen-bonding potential of the imidazole (B134444) portion of the ring system. nih.gov Studies on 7-deazapurine nucleoside analogues have shown that this modification is well-tolerated and can lead to potent biological activities. nih.gov For instance, the introduction of small alkyl or halogen substituents at the 7-position of 7-deazapurine nucleosides, such as a 7-ethyl or 7-chloro group, has resulted in compounds with significant activity against various pathogens. The rationale behind this modification is that the absence of the N7 atom can prevent certain metabolic transformations or alter the recognition by specific enzymes, potentially leading to improved activity or a different biological profile. nih.govnih.gov In some cases, substitution at position 7 leads to a complete loss of activity for certain targets, highlighting its importance in molecular recognition. nih.gov

Other Substituent Effects: Modifications at other positions of the purine ring also play a role in defining the SAR. For example, substitutions at the C2 position of the purine ring are known to influence activity. The presence of an amino group at C2, as seen in guanine-based analogues, is a key determinant for interaction with certain enzymes. nih.gov

| Modification Site | Example Substituent/Change | Observed Effect in Related Purine Analogues |

| N6-Position | Dipeptides nih.gov | Can confer novel biological activities, such as antimycobacterial effects. nih.gov |

| N7-Position | Replacement of Nitrogen with Carbon (7-deazapurine) nih.gov | Alters electronic properties; can lead to potent and broad-spectrum activity. |

| C7-Position (of 7-deazapurine) | Ethyl, Chloro | Can result in low to submicromolar activity against various pathogens. |

| C7-Position (of purine) | Benzyl nih.gov | Substitution at this position can lead to a complete loss of activity for some targets. nih.gov |

Stereochemical Influences on Compound Activity and Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. For analogues of this compound that contain chiral centers, the specific stereoisomer can be the sole determinant of activity.

This principle is clearly illustrated in studies of N-(purin-6-yl)dipeptides, which are structurally related to the title compound. When coupling N-(purin-6-yl)-(S)-amino acids to another amino acid, racemization at the chiral center of the purine-conjugated amino acid was observed. nih.gov This led to the formation of a mixture of diastereomers (e.g., (S,S) and (R,S)). nih.gov The separation and individual testing of these stereoisomers are crucial, as they often exhibit different biological activities due to the precise geometric requirements of enzyme active sites or receptor binding pockets.

The synthesis of enantiomerically pure compounds is therefore a key objective in medicinal chemistry. For example, an alternative synthetic approach, such as the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) with a pre-synthesized chiral dipeptide, can be used to avoid racemization and obtain the desired individual (S,S)-diastereomer. nih.gov The importance of stereochemistry is also highlighted in compounds like (S)-Tenofovir, where the (S)-configuration at the chiral center of the phosphonylmethoxypropyl side chain is essential for its antiviral activity. nih.govbldpharm.com

| Compound Class | Stereochemical Feature | Significance |

| N-(purin-6-yl)dipeptides nih.gov | (S,S) vs. (R,S) diastereomers | Coupling methods can induce racemization, creating mixtures with potentially different biological profiles. nih.gov |

| Chiral N-(purin-6-yl)-α-amino acids nih.gov | Racemization of the α-carbon | The chiral integrity of the amino acid component is critical for stereospecific interactions. nih.gov |

| Acyclic Nucleoside Phosphonates nih.gov | (R) vs. (S) enantiomers | Biological activity is often confined to a single enantiomer, demonstrating precise molecular recognition by target enzymes. nih.gov |

Computational and Medicinal Chemistry Principles for Rational Analogue Design and Optimization

The design of novel analogues of this compound is increasingly guided by computational and medicinal chemistry principles, which allow for a more rational and efficient exploration of chemical space. nih.govnih.govnih.gov These approaches aim to predict the biological activity of virtual compounds before their synthesis, thereby saving time and resources.

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational method used to correlate the 3D properties of molecules with their biological activity. nih.gov By analyzing a set of known active and inactive compounds, 3D-QSAR models can generate contour maps that highlight regions where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. nih.gov Similarly, pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov These models serve as blueprints for designing new molecules with a higher probability of being active.

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique allows researchers to visualize the interactions between the analogue and the amino acid residues in the binding site, providing insights into the structural basis of activity. For example, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or π-π stacking that stabilize the ligand-protein complex. mdpi.com This information is invaluable for optimizing substituents on the purine ring or modifications to the alkyl chain to improve binding affinity.

Rational Design Cycle: The process of rational analogue design is typically iterative. It begins with a lead compound, such as this compound, and its known biological activity. Computational models are built based on this and related structures. These models then guide the design of a new generation of analogues, which are synthesized and tested. The new experimental data are then used to refine the computational models, leading to a cycle of design, synthesis, and testing that progressively improves the potency and selectivity of the compounds. nih.govnih.gov

Advanced Research Applications of 7 6 Amino Purin 9 Yl Heptanoic Acid in Chemical Biology

Development as Molecular Probes for Investigating Enzyme Function and Pathways

The unique structure of 7-(6-Amino-purin-9-yl)-heptanoic acid makes it an ideal candidate for development into molecular probes to investigate enzymes and biological pathways that recognize adenine (B156593), adenosine, or ATP. The adenine moiety acts as a recognition element, while the heptanoic acid chain provides a linker to attach reporter molecules or to immobilize the compound on a solid support.

The terminal carboxylic acid is particularly useful for covalent immobilization onto agarose (B213101) or magnetic beads. This is a standard method for creating affinity chromatography resins. gbiosciences.com Such resins can be used to isolate and identify adenine-binding proteins from complex biological mixtures like cell lysates. nih.govmdpi.com The process involves incubating the lysate with the immobilized ligand, washing away non-specific binders, and then eluting the specific protein partners for identification by mass spectrometry. This "pull-down" approach is fundamental for target identification and validating drug-protein interactions.

Furthermore, the length and flexibility of the seven-carbon alkyl chain are critical, as it positions the adenine headgroup away from the solid support, minimizing steric hindrance and allowing it to access the binding pockets of target enzymes. Studies on similar N9-alkylated adenines have shown that the nature of the alkyl chain can significantly influence the interaction with biological targets and coordination properties. rsc.orgnih.govnih.gov

Table 1: Potential Applications as a Molecular Probe

| Application | Method | Role of this compound |

|---|---|---|

| Protein Target Identification | Affinity Chromatography / Pull-down Assays | Acts as the "bait" when immobilized on a solid support to capture specific binding proteins. |

| Enzyme Inhibition Studies | Competitive Binding Assays | Can be used as a competitor to study the binding of other ligands to adenine-binding sites. |

Utility in Fragment-Based Drug Discovery Research Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.govunina.it this compound fits the profile of a chemical fragment due to its relatively low molecular weight (265.29 g/mol ), which is within the typical range for fragment libraries (<300 Da). nih.gov

The adenine core is a well-known "privileged scaffold" that interacts with a wide range of biologically important protein families, most notably kinases, which are major targets in cancer therapy. Screening campaigns have identified that purine-like scaffolds are frequent hits for interacting with the ATP-binding pocket of such enzymes. youtube.com The compound can serve as a starting point in an FBDD campaign. Once its binding to a target is confirmed through biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography, it can be optimized into a more potent inhibitor. nih.govresearchgate.net The heptanoic acid tail offers a chemically tractable vector for "fragment growing," where chemists systematically build upon the fragment to improve its affinity and selectivity. nih.gov

Table 2: Properties as a Chemical Fragment

| Property | Value/Characteristic | Relevance in FBDD |

|---|---|---|

| Molecular Weight | 265.29 g/mol | Falls within the typical range for chemical fragments (<300 Da). |

| Scaffold | Adenine (Purine) | A common "privileged scaffold" known to bind many enzyme classes (e.g., kinases). youtube.com |

| Functionality | Carboxylic Acid | Provides a reactive handle for fragment evolution (growing, linking). nih.gov |

Application in High-Throughput Ligand Screening and Molecular Docking Studies for Target Identification

In High-Throughput Screening (HTS) and virtual screening via molecular docking, this compound can be utilized in several capacities. As a known derivative of adenine, it can serve as a reference compound or a positive control when screening for inhibitors of ATP-dependent enzymes.

Molecular docking simulations can predict the binding pose of this compound within the active site of a target protein. mdpi.com For instance, in the ATP-binding pocket of a kinase, the adenine core is expected to form key hydrogen bonds, while the heptanoic acid chain would explore adjacent hydrophobic regions. These computational studies help prioritize compounds for experimental screening and provide insights into structure-activity relationships (SAR). The results of docking can guide the design of new derivatives with improved binding affinity or selectivity. mdpi.com While HTS campaigns screen vast libraries, smaller, more focused libraries containing compounds like this compound are often used for targets known to bind purines, increasing the efficiency of the screening process.

Integration into Bioconjugation and Bioimaging Methodologies (in vitro)

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The structure of this compound is perfectly suited for this purpose. The terminal carboxylic acid can be readily activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with primary amines present in proteins (such as the side chain of a lysine (B10760008) residue) or with amine-modified fluorescent dyes, quenchers, or biotin (B1667282) tags.

This capability allows for several in vitro applications:

Fluorescent Probes: Conjugating a fluorophore to the compound creates a probe that can be used in fluorescence polarization or FRET assays to study enzyme-ligand binding in real-time.

Surface Immobilization: The carboxylic acid can be used to attach the molecule to the surface of biosensors (e.g., SPR chips) to quantitatively measure the binding kinetics of a target protein.

Protein Modification: Site-specific conjugation of molecules with similar structures has been used to alter the properties of proteins, for example, by attaching fatty acids to enhance binding to serum albumin and increase the protein's half-life. nih.gov This demonstrates the principle of using a linker-acid combination for targeted protein modification.

The synthesis of purine (B94841) conjugates by linking them to other molecules via their alkyl chains is a well-established strategy for creating novel bioactive compounds. nih.govnih.govnih.gov This highlights the practical utility of this compound as a versatile building block in chemical biology.

Q & A

Q. What are the recommended synthetic routes for 7-(6-Amino-purin-9-yl)-heptanoic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling adenine derivatives with heptanoic acid precursors. Key steps include:

- Carbodiimide-mediated coupling : Use EDC/NHS chemistry to activate the carboxylic acid group for nucleophilic attack by the adenine moiety .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and characterize using -NMR (DMSO-, δ 1.2–2.5 ppm for aliphatic chain) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Spectroscopy : UV-Vis (λ~260 nm for adenine absorption) and FT-IR (C=O stretch at ~1700 cm) for functional group identification .

- Chromatography : Reverse-phase HPLC for assessing stability under varying pH (e.g., PBS buffer at pH 7.4 vs. 5.0) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

Q. How should discrepancies in spectroscopic data between synthetic batches be systematically investigated?

Methodological Answer:

- Comparative Analysis : Cross-validate NMR and HRMS data with NIST reference standards for analogous purine derivatives .

- Contamination Checks : Use MALDI-TOF to detect side products (e.g., unreacted heptanoic acid or adenine dimers) .

- Solvent Effects : Re-dissolve the compound in deuterated solvents with controlled pH to assess peak splitting due to proton exchange .

Q. What strategies are effective for studying the compound’s stability in biological matrices (e.g., serum)?

Methodological Answer:

- Incubation Studies : Spike the compound into human serum (H4522) and analyze degradation via LC-MS/MS at 0, 6, 12, and 24 hrs. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Enzymatic Inhibition : Co-incubate with protease inhibitors (e.g., PMSF) to differentiate chemical vs. enzymatic degradation .

Data Contradiction and Mechanistic Studies

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Phase Solubility Analysis : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify solubility via UV absorbance calibrated against standard curves .

- Molecular Dynamics (MD) Simulations : Model solvation free energy to predict solubility trends based on the heptanoic chain’s hydrophobicity .

Q. What mechanistic insights can be gained from studying the compound’s interaction with enzymes like adenylate kinases?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding modes with ATP-binding pockets. Validate via site-directed mutagenesis (e.g., Lys→Ala mutants) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry under physiological ion concentrations .

Experimental Design and Validation

Q. What factorial design approaches are suitable for studying solvent effects on the compound’s stability?

Methodological Answer:

- Mixed-Level Design : Test solvents (water, methanol, acetonitrile) at multiple pH levels (3.0, 7.4, 9.0) and temperatures (4°C, 25°C, 37°C). Analyze degradation products via LC-MS and use ANOVA to identify significant factors .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare with real-time data using the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.